2-Méthyl-1,2,3-propanetriol

Vue d'ensemble

Description

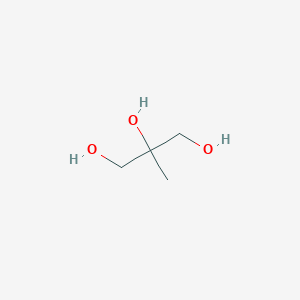

2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol, is a trihydroxy alcohol with the molecular formula C4H10O3. It is a colorless, odorless, and viscous liquid that is completely soluble in water and alcohols. This compound is structurally similar to glycerol, with an additional methyl group attached to the second carbon atom .

Applications De Recherche Scientifique

2-Methyl-1,2,3-propanetriol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

As a trihydroxy alcohol, it may interact with various biological molecules, including proteins and lipids, through hydrogen bonding .

Mode of Action

As a trihydroxy alcohol, it can form hydrogen bonds with other molecules, potentially influencing their structure and function .

Biochemical Pathways

Trihydroxy alcohols like 2-methyl-1,2,3-propanetriol can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

As a trihydroxy alcohol, it may influence the structure and function of various biomolecules, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1,2,3-propanetriol . For instance, pH and temperature can affect its solubility and reactivity. Additionally, the presence of other molecules can influence its interactions and potential targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2,3-propanetriol can be synthesized through various methods. One common approach involves the hydrolysis of fats and oils, similar to the production of glycerol. Another method includes the catalytic hydrogenation of 2-methyl-1,2,3-propanedione .

Industrial Production Methods: In industrial settings, 2-Methyl-1,2,3-propanetriol is often produced as a by-product during the manufacture of biodiesel. The transesterification of triglycerides with methanol yields methyl esters and glycerol, which can be further processed to obtain 2-Methyl-1,2,3-propanetriol .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1,2,3-propanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When oxidized, 2-Methyl-1,2,3-propanetriol can form 2-methylglyceraldehyde or 2-methylglyceric acid.

Major Products Formed: The major products formed from these reactions include 2-methylglyceraldehyde, 2-methylglyceric acid, and 2-methyl-1,2,3-propanetriamine .

Comparaison Avec Des Composés Similaires

Glycerol (1,2,3-propanetriol): Structurally similar but lacks the methyl group on the second carbon atom.

Ethylene glycol (1,2-ethanediol): A dihydroxy alcohol used primarily as an antifreeze and in the production of polyester fibers.

Propylene glycol (1,2-propanediol): Another dihydroxy alcohol used as a solvent in pharmaceuticals and as a food additive.

Uniqueness: 2-Methyl-1,2,3-propanetriol is unique due to its additional methyl group, which imparts different chemical and physical properties compared to glycerol. This structural difference allows for distinct reactivity and applications, particularly in the synthesis of specialized polymers and as a cryoprotectant .

Activité Biologique

2-Methyl-1,2,3-propanetriol, also known as trimethylolpropane (TMP), is a triol that has garnered attention for its diverse biological activities and potential applications in various fields including pharmaceuticals, cosmetics, and food industries. This article explores its biological activity through a comprehensive review of existing literature, case studies, and data tables summarizing key findings.

- Chemical Formula : C4H10O3

- Molecular Weight : 102.12 g/mol

- CAS Number : 25245-58-3

1. Antimicrobial Properties

Research indicates that 2-methyl-1,2,3-propanetriol exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in food and cosmetic formulations .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. It acts by scavenging free radicals and preventing cellular damage, making it a candidate for inclusion in dietary supplements aimed at promoting health and longevity .

3. Anti-inflammatory Effects

2-Methyl-1,2,3-propanetriol has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .

Case Study 1: Food Preservation

In a controlled study on food preservation, the addition of 2-methyl-1,2,3-propanetriol to meat products resulted in a significant reduction of microbial load over a storage period of 30 days. The treated samples showed lower levels of spoilage bacteria compared to untreated controls .

Case Study 2: Cosmetic Applications

A formulation containing 2-methyl-1,2,3-propanetriol was tested for skin irritation and sensitization. Results indicated that the compound was well-tolerated by human skin and exhibited moisturizing properties, leading to its recommendation for use in skincare products .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of how 2-methyl-1,2,3-propanetriol interacts with biological systems:

- Metabolic Pathways : It plays a role in various metabolic pathways as a substrate for synthesizing amino acids and other important biomolecules .

- Toxicity Assessment : Toxicological evaluations indicate that at high doses, it may exhibit some adverse effects; however, these effects are dose-dependent and not typically observed at lower concentrations used in consumer products .

Propriétés

IUPAC Name |

2-methylpropane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRTGIXWIUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323378 | |

| Record name | 2-methylpropane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-58-3 | |

| Record name | NSC403834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpropane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.